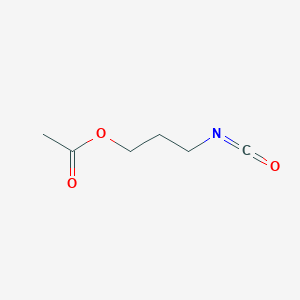
3-Isocyanatopropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Isocyanatopropyl acetate” is a chemical compound with the molecular formula C6H9NO3 . It is a type of isocyanate, which is a functional group in organic chemistry with the formula R−N=C=O .
Chemical Reactions Analysis
Isocyanates, such as “3-Isocyanatopropyl acetate”, can react with other small molecules like water, alcohols, and amines. These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Wissenschaftliche Forschungsanwendungen
Applications in Microreactor Systems
3-Isocyanatopropyl acetate has been utilized in the lipase-catalyzed synthesis of isoamyl acetate in a microreactor system. A psi-shaped microreactor was employed for the synthesis process in an ionic liquid/n-heptane two-phase system. The system's efficiency was attributed to the amphiphilic properties of Candida antarctica lipase B, which adhered to the ionic liquid/n-heptane interface. This setup was found to be highly efficient, offering advantages such as simultaneous esterification and product removal, with a significant improvement in productivity compared to traditional batch processes. This underscores the role of 3-Isocyanatopropyl acetate in enhancing reaction-diffusion dynamics in microchannel systems, especially in the context of esterification reactions (Pohar, Plazl, & Žnidaršič-Plazl, 2009).
Utility in Synthesis of Biopolymer-Based Precursors
The compound has been instrumental in the synthesis of biopolymer-based precursors for forming organic-inorganic hybrid materials. Specifically, cellulose acetates were homogeneously transferred with (3-isocyanatopropyl) triethoxysilane, leading to the production of carbamates with reactive ethoxysilane moieties. These carbamates were then used to form siloxane and silanol polymer networks, indicating the compound's role in creating novel materials with potential applications in various industries (Achtel, Härling, Hering, Westerhausen, & Heinze, 2018).
Role in Bioorthogonal Chemistry for Controlled Release Applications
3-Isocyanatopropyl acetate plays a role in bioorthogonal chemistry, specifically in the controlled release of bioactive agents and reporter probes. The compound's derivatives have been used as masking groups that can be removed in biological systems, demonstrating their potential in drug delivery and chemical biology. This application is particularly notable in the context of releasing functional groups like phenols and amines under physiological conditions, showcasing the compound's versatility in therapeutic applications (Tu, Xu, Parvez, Peterson, & Franzini, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-isocyanatopropyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(9)10-4-2-3-7-5-8/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVRKDYRLOKBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

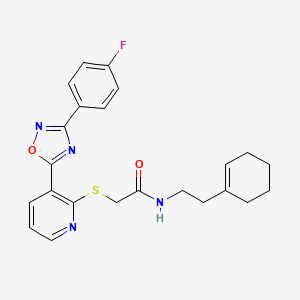
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2371309.png)
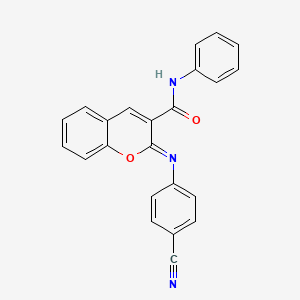
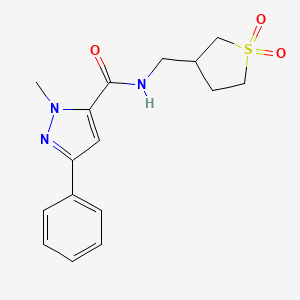
![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2371313.png)
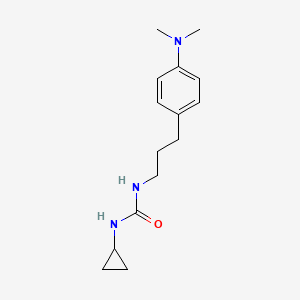

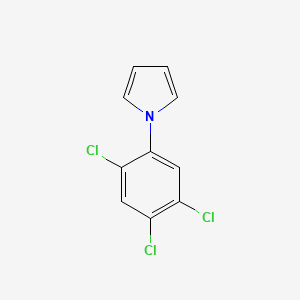



![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2371323.png)

![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)